molecular formula C9H10O3 B2791031 2-Cyclopropyl-4-methylfuran-3-carboxylic acid CAS No. 2418691-89-9

2-Cyclopropyl-4-methylfuran-3-carboxylic acid

Cat. No.: B2791031
CAS No.: 2418691-89-9
M. Wt: 166.176
InChI Key: SGROXQRATKPFKP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . This compound is characterized by a furan ring substituted with a cyclopropyl group and a methyl group, along with a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropyl-4-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclopropyl-substituted boronic acid with a furan derivative.

. These methods ensure high purity and consistent quality for use in various applications.

Chemical Reactions Analysis

2-Cyclopropyl-4-methylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The furan ring and cyclopropyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-4-methylfuran-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-4-methylfuran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular targets and pathways. The exact mechanism of action can vary based on the context in which the compound is used.

Comparison with Similar Compounds

2-Cyclopropyl-4-methylfuran-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-cyclopropyl-4-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-4-12-8(6-2-3-6)7(5)9(10)11/h4,6H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGROXQRATKPFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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